molecular formula C17H19ClN2O2S B6070983 [3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol

[3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol

Cat. No. B6070983
M. Wt: 350.9 g/mol
InChI Key: JBPKDKCGQATMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CP-96,345 and is a selective antagonist of the neurotensin receptor. The neurotensin receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception, anxiety, and dopamine signaling. CP-96,345 has been shown to have potential therapeutic effects in various diseases, including schizophrenia, Parkinson's disease, and cancer.

Mechanism of Action

CP-96,345 is a selective antagonist of the neurotensin receptor. The neurotensin receptor is a G protein-coupled receptor that is involved in various physiological processes, including pain perception, anxiety, and dopamine signaling. CP-96,345 binds to the neurotensin receptor and blocks its activity, which can have various effects depending on the specific disease or condition being treated.
Biochemical and Physiological Effects
CP-96,345 has various biochemical and physiological effects depending on the specific disease or condition being treated. In schizophrenia, CP-96,345 can reduce the positive symptoms of the disease, such as hallucinations and delusions, without causing significant side effects. In Parkinson's disease, CP-96,345 can increase the release of dopamine in the brain, which can help to alleviate the symptoms of the disease, such as tremors and rigidity. In cancer, CP-96,345 can inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using CP-96,345 in lab experiments is its selective antagonist activity towards the neurotensin receptor. This allows for more specific targeting of the receptor and can help to reduce off-target effects. Additionally, CP-96,345 has been shown to have low toxicity and few side effects, which makes it a promising candidate for further research.
One of the limitations of using CP-96,345 in lab experiments is its complex synthesis process. The synthesis of CP-96,345 involves several chemical reactions that require specialized equipment and expertise. Additionally, CP-96,345 is not commercially available, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on CP-96,345. One area of research is its potential use in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of CP-96,345 and its effects on various physiological processes. Finally, research is needed to develop more efficient and cost-effective synthesis methods for CP-96,345 to make it more widely available for research purposes.

Synthesis Methods

The synthesis of CP-96,345 involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process involves the reaction of 3-chlorobenzyl chloride with piperidine to form 3-(3-chlorobenzyl)piperidine. This intermediate compound is then reacted with thioamide to form 3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)piperidine. Finally, the thiazole ring is hydrolyzed to form [3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol.

Scientific Research Applications

CP-96,345 has been extensively studied in various scientific research applications due to its potential therapeutic properties. One of the most promising areas of research is its use in the treatment of schizophrenia. Studies have shown that CP-96,345 can reduce the positive symptoms of schizophrenia, such as hallucinations and delusions, without causing significant side effects.
Another area of research is its potential use in the treatment of Parkinson's disease. CP-96,345 has been shown to increase the release of dopamine in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. This increased release of dopamine can help to alleviate the symptoms of Parkinson's disease, such as tremors and rigidity.
CP-96,345 has also been studied for its potential use in the treatment of cancer. Studies have shown that CP-96,345 can inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.

properties

IUPAC Name

[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-14-4-1-3-13(7-14)8-17(11-21)5-2-6-20(10-17)16(22)15-9-23-12-19-15/h1,3-4,7,9,12,21H,2,5-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPKDKCGQATMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=N2)(CC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.